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molecular formula C12H13ClN2O4 B8289071 (5-Chloro-2-methyl-4-nitrophenyl)(morpholino)methanone

(5-Chloro-2-methyl-4-nitrophenyl)(morpholino)methanone

Cat. No. B8289071
M. Wt: 284.69 g/mol
InChI Key: HXZCHPGTYHPINM-UHFFFAOYSA-N
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Patent
US08809331B2

Procedure details

To 5-chloro-2-methyl-4-nitrobenzoic acid (197 mg, 0.91 mmol) in DMF (5 mL) was added triethylamine (0.13 mL, 0.91 mmol) and HATU (345 mg, 0.91 mmol) followed by morpholine (0.08 mL, 0.91 mmol). The mixture was allowed to stir at RT for 18 h and then water (10 mL) and DCM were added. The organic phase was passed through a hydrophobic frit and the solvent was removed in vacuo. Purification of the residue via silica gel column chromatography (0-100% EtOAc in iso-hexane) gave (5-chloro-2-methyl-4-nitrophenyl)(morpholino)methanone (244 mg, 95%) as an off-white solid. LCMS (10 cm_ESCI_Bicarb_MeCN): [M+H]+=285 at 3.05 min. 1H NMR (400 MHz, CDCl3): δ 7.76 (s, 1H), 7.36 (s, 1H), 3.83-3.76 (m, 4H), 3.66-3.58 (m, 2H), 3.28-3.20 (m, 2H), 2.37 (s, 3H).
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Name
Quantity
345 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:12]([O-:14])=[O:13])=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C(N(CC)CC)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[NH:46]1[CH2:51][CH2:50][O:49][CH2:48][CH2:47]1>CN(C=O)C.C(Cl)Cl.O>[Cl:1][C:2]1[C:3]([N+:12]([O-:14])=[O:13])=[CH:4][C:5]([CH3:11])=[C:6]([C:7]([N:46]2[CH2:51][CH2:50][O:49][CH2:48][CH2:47]2)=[O:9])[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
197 mg
Type
reactant
Smiles
ClC=1C(=CC(=C(C(=O)O)C1)C)[N+](=O)[O-]
Name
Quantity
0.13 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
345 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.08 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue via silica gel column chromatography (0-100% EtOAc in iso-hexane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)C(=O)N1CCOCC1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 244 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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